2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a methoxy group attached to a phenol ring. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often use reagents like tetrabutylammonium fluoride to remove the silyl group.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity . The silyl group provides steric hindrance, enhancing the stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-butyl-4-methylphenol: Similar in structure but lacks the silyl group.
2,6-di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, used as an antioxidant.
tert-butyldiphenylsilyl: Used as a protecting group for alcohols, similar silyl group but different overall structure.
Uniqueness
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol is unique due to the presence of both a silyl group and a tert-butyl group, which confer enhanced stability and specific reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
188578-45-2 |
---|---|
Molekularformel |
C19H26O2Si |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol |
InChI |
InChI=1S/C19H26O2Si/c1-19(2,3)17-13-15(11-12-18(17)20)21-14-22(4,5)16-9-7-6-8-10-16/h6-13,20H,14H2,1-5H3 |
InChI-Schlüssel |
HXIGAGXVWIFWDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC[Si](C)(C)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.